Hexyl 2,4,6-trinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 2,4,6-trinitrobenzoate is an organic compound with the molecular formula C13H15N3O8 and a molecular weight of 341.2735 g/mol . It is characterized by the presence of a hexyl ester group attached to a 2,4,6-trinitrobenzoic acid moiety. This compound is notable for its aromatic structure and the presence of three nitro groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of Hexyl 2,4,6-trinitrobenzoate typically involves the esterification of 2,4,6-trinitrobenzoic acid with hexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Hexyl 2,4,6-trinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.
Common reagents and conditions used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hexyl 2,4,6-trinitrobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hexyl 2,4,6-trinitrobenzoate involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The pathways involved in its action include oxidative stress and the modulation of enzyme activities .
Comparison with Similar Compounds
Hexyl 2,4,6-trinitrobenzoate can be compared with other nitroaromatic compounds, such as 2,4,6-trinitrobenzoic acid and 2,4,6-trinitrotoluene (TNT). While all these compounds share the presence of nitro groups, this compound is unique due to its ester group, which imparts different chemical and physical properties . This uniqueness makes it suitable for specific applications where other nitroaromatic compounds may not be as effective.
Similar compounds include:
- 2,4,6-Trinitrobenzoic acid
- 2,4,6-Trinitrotoluene (TNT)
- 2,4,6-Trinitrophenol (Picric acid)
These compounds are often used in explosives, dyes, and other industrial applications, but their specific properties and uses vary based on their chemical structure .
Properties
CAS No. |
53848-89-8 |
---|---|
Molecular Formula |
C13H15N3O8 |
Molecular Weight |
341.27 g/mol |
IUPAC Name |
hexyl 2,4,6-trinitrobenzoate |
InChI |
InChI=1S/C13H15N3O8/c1-2-3-4-5-6-24-13(17)12-10(15(20)21)7-9(14(18)19)8-11(12)16(22)23/h7-8H,2-6H2,1H3 |
InChI Key |
YANKOEPFGMJKND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.